BTT-3033, commonly referred to as BTT-3033, is a small molecule inhibitor that selectively targets the α2β1 integrin. [, , , , , , ] Integrins are transmembrane receptors that facilitate cell-extracellular matrix interactions and play crucial roles in various cellular processes, including adhesion, migration, proliferation, and signaling. [, , , , , , ] BTT-3033 exhibits a unique mechanism of action, preferentially binding to and inhibiting the non-activated conformation of α2β1 integrin, particularly under shear stress conditions. [] This characteristic distinguishes it from other integrin inhibitors and makes it a valuable tool for investigating the biological functions of α2β1 integrin in various physiological and pathological contexts.
BTT-3033 exerts its inhibitory effect by selectively binding to the α2I domain of the α2β1 integrin, specifically targeting the non-activated conformation. [] This binding event prevents the integrin from transitioning into its active state, thereby inhibiting its ability to bind to collagen and other extracellular matrix proteins. [] The specific binding site of BTT-3033 differs from other known α2β1 inhibitors, as evidenced by its differential activity on α2 integrin mutants. [] For instance, BTT-3033’s action is dependent on the presence of tyrosine at position 285 (Y285) within the α2I domain. [] Moreover, BTT-3033 effectively inhibits collagen binding of a conformationally inactive α2β1 mutant (E336A) under flow conditions, highlighting its preference for the non-activated receptor conformation. [] This distinctive mechanism of action distinguishes BTT-3033 from other integrin inhibitors and provides a unique tool for investigating the functional roles of different α2β1 activation states.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7